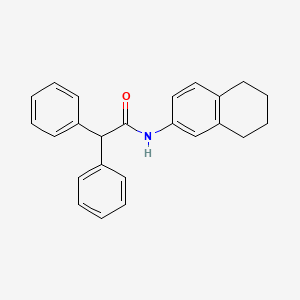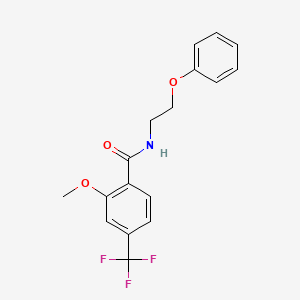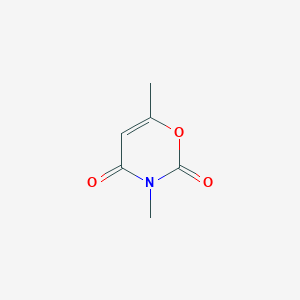![molecular formula C24H23ClN2O3 B4327603 2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide](/img/structure/B4327603.png)
2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide
Übersicht
Beschreibung
2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide, also known as CI-994, is a synthetic compound that belongs to the class of benzamides. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections.
Wirkmechanismus
The mechanism of action of 2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide is not fully understood, but it is believed to involve the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDACs, 2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide increases the acetylation of histones, leading to the activation of genes that are involved in cell cycle arrest, apoptosis, and DNA damage repair.
Biochemical and Physiological Effects:
2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide has been shown to have several biochemical and physiological effects. In cancer, 2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide has been shown to induce cell cycle arrest at the G1 phase, leading to the inhibition of cancer cell proliferation. It has also been shown to induce apoptosis by activating caspase-dependent and -independent pathways. In neurological disorders, 2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide has been shown to improve cognitive function and memory by increasing the acetylation of histones and the expression of genes that are involved in synaptic plasticity and neuroprotection. In viral infections, 2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide has been shown to inhibit the replication of viruses by inhibiting the expression of viral genes.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide has several advantages for lab experiments, including its potent inhibitory activity against HDACs, its ability to sensitize cancer cells to radiation and chemotherapy, and its ability to inhibit the replication of viruses. However, 2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide has some limitations, including its potential toxicity and its limited bioavailability.
Zukünftige Richtungen
There are several future directions for the research on 2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide. These include the development of more potent and selective HDAC inhibitors, the identification of biomarkers that can predict the response of cancer cells to 2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide, and the investigation of the potential use of 2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide in combination with other drugs for the treatment of cancer and other diseases. Additionally, the investigation of the potential use of 2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide in the treatment of viral infections and neurological disorders is an area of future research.
Wissenschaftliche Forschungsanwendungen
2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and viral infections. In cancer, 2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to sensitize cancer cells to radiation and chemotherapy. In neurological disorders, 2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury. In viral infections, 2-{[(4-chlorophenoxy)acetyl]amino}-N-(2-isopropylphenyl)benzamide has been shown to inhibit the replication of several viruses, including HIV, influenza, and herpes simplex virus.
Eigenschaften
IUPAC Name |
2-[[2-(4-chlorophenoxy)acetyl]amino]-N-(2-propan-2-ylphenyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O3/c1-16(2)19-7-3-5-9-21(19)27-24(29)20-8-4-6-10-22(20)26-23(28)15-30-18-13-11-17(25)12-14-18/h3-14,16H,15H2,1-2H3,(H,26,28)(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOGGZZUEFZXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C2=CC=CC=C2NC(=O)COC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(4-chlorophenoxy)acetyl]amino}-N-[2-(propan-2-yl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-1-adamantyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327529.png)
![ethyl [4-({2-[(2-isopropyl-5-methylphenoxy)methyl]benzoyl}amino)-2-methoxyphenyl]carbamate](/img/structure/B4327533.png)
![N-(3,4-dimethoxybenzyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327536.png)
![2-[(2-isopropyl-5-methylphenoxy)methyl]-N-(2-phenoxyethyl)benzamide](/img/structure/B4327539.png)
![N-(3-fluoro-2-methylphenyl)-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327547.png)
![N-cyclopentyl-2-[(2-isopropyl-5-methylphenoxy)methyl]benzamide](/img/structure/B4327549.png)


![N-[2-(4-cyclohexylphenoxy)ethyl]-2-methoxy-4-(trifluoromethyl)benzamide](/img/structure/B4327575.png)

![methyl 4-methoxy-3-({[4-(methylthio)phenyl]sulfonyl}amino)benzoate](/img/structure/B4327593.png)
![N-(3,4-dichlorophenyl)-N'-[2-(2-ethoxyphenoxy)ethyl]urea](/img/structure/B4327609.png)
![2,4-dibromo-7-(bromomethyl)bicyclo[3.3.1]nonan-3-one](/img/structure/B4327620.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-N'-(3,4-dichlorophenyl)urea](/img/structure/B4327622.png)